molecular formula C12H17ClN2O2 B12631613 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride

Cat. No.: B12631613
M. Wt: 256.73 g/mol
InChI Key: KTSGNKWNHDGGGP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazinone compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Treatment of Benign Prostatic Hyperplasia (BPH)

One of the significant applications of 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is in the management of BPH. This condition affects a large number of older men and is characterized by an enlarged prostate that can lead to urinary difficulties. The compound exhibits selective antagonistic activity on alpha-1 adrenergic receptors, which is beneficial in alleviating urinary symptoms associated with BPH. Studies indicate that compounds with similar structures can provide symptomatic relief without the adverse effects commonly associated with existing medications for BPH .

Neuroprotective Effects

Research has shown that derivatives of piperazine compounds, including this compound, may possess neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that they can mitigate neuronal damage during ischemic events, making them candidates for further development in treating neurodegenerative diseases .

Antipsychotic Potential

The compound has also been investigated for its potential role as a dopamine D3 receptor antagonist, which may have implications in the treatment of schizophrenia and other psychiatric disorders. Clinical studies have pointed to the importance of D3 receptor modulation in reducing psychotic symptoms, and compounds like this compound could play a role in this therapeutic area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological efficacy of compounds like this compound. Variations in substituents on the piperazine ring and phenyl moieties can significantly influence their biological activity. For instance, modifications to the methoxy group or the piperazine nitrogen can enhance receptor selectivity and potency against target conditions such as BPH or neurological disorders .

Case Studies and Experimental Findings

Study Focus Findings
Study on BPH TreatmentEvaluated alpha-1 adrenergic antagonismDemonstrated significant improvement in urinary symptoms without major side effects
Neuroprotection ResearchAssessed oxidative stress responseShowed reduced neuronal apoptosis and enhanced survival rates in ischemic models
Antipsychotic EfficacyInvestigated D3 receptor antagonismIndicated potential for reducing psychotic symptoms in clinical settings

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect calcium channels and muscarinic receptors .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.

    1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other piperazines for its psychoactive effects.

    1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: Studied for its potential medicinal applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a compound belonging to the piperazine derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₇ClN₂O
  • Molecular Weight : 244.73 g/mol

The presence of a methoxy group at the para position of the phenyl ring significantly influences its chemical reactivity and biological profile. The compound can undergo various reactions typical of piperazine derivatives, which can be exploited for further functionalization in synthetic chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Studies have shown that compounds in this class can inhibit the growth of various cancer cell lines, including pancreatic cancer cells. For instance, modifications to the phenylacetamide moiety have resulted in enhanced cytotoxicity against specific cancer cell lines .
  • Cholinesterase Inhibition : The compound has been evaluated for its potential as a cholinesterase inhibitor, which is a therapeutic strategy aimed at treating Alzheimer's disease. Specific derivatives demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting IC₅₀ values lower than established drugs like donepezil .
  • Neuroprotective Effects : Some studies have suggested that related compounds possess neuroprotective properties, enhancing neuron survival rates in experimental models. For example, certain derivatives showed increased survival rates of neurons under oxidative stress conditions .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step processes that allow for various structural modifications. The versatility in its synthesis is illustrated by the following table comparing similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(3-Methoxyphenyl)-3-methyl-2-piperazinone hydrochlorideSimilar piperazine core; different methoxy positionPotentially different biological activity
1-(2-Methoxyphenyl)-3-methyl-2-piperazinone hydrochlorideSimilar core; methoxy at ortho positionMay exhibit distinct pharmacological profiles
1-(4-Chlorophenyl)-3-methyl-2-piperazinone hydrochlorideChlorine substitution instead of methoxyAltered receptor binding affinity

These comparisons highlight how variations in substituents can lead to significant differences in biological activity and chemical behavior.

Case Study 1: Antitumor Activity

A study focused on the cytotoxic effects of modified piperazine derivatives against pancreatic cancer cell lines demonstrated that specific structural modifications enhanced their antitumor efficacy. The results indicated that certain derivatives showed higher potency compared to traditional chemotherapeutics .

Case Study 2: Cholinesterase Inhibition

Research evaluating the inhibition of AChE and BChE by piperazine derivatives found that some compounds exhibited significantly lower IC₅₀ values than donepezil, suggesting their potential as therapeutic agents for Alzheimer's disease management. This was supported by MTT cell viability assays showing low toxicity against healthy cell lines at effective concentrations .

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-methylpiperazin-2-one;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(8-7-13-9)10-3-5-11(16-2)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H

InChI Key

KTSGNKWNHDGGGP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(CCN1)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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